4-Chloro-8-nitroquinazoline

Description

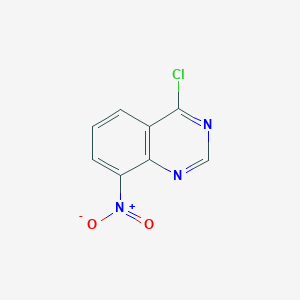

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-nitroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIKQCKETYIRTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466514 |

Source

|

| Record name | 4-Chloro-8-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19815-18-0 |

Source

|

| Record name | 4-Chloro-8-nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19815-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-8-nitroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Chloro-8-nitroquinazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-8-nitroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure found in numerous biologically active molecules, and the introduction of a nitro group and a chlorine atom at specific positions offers opportunities for further chemical modifications and the development of novel therapeutic agents. This document details a reliable two-step synthetic pathway, including experimental protocols and characterization data.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the cyclization of 2-amino-3-nitrobenzoic acid with a suitable formylating agent to yield the intermediate, 8-nitroquinazolin-4(3H)-one. The subsequent step is the chlorination of this intermediate to afford the final product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 8-Nitroquinazolin-4(3H)-one

This procedure outlines the formation of the quinazolinone ring system from 2-amino-3-nitrobenzoic acid.

Reaction:

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrobenzoic acid and an excess of formamide.

-

Heat the reaction mixture to 160-170°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-water with stirring to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with water to remove any residual formamide.

-

Dry the product under vacuum to yield 8-nitroquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of this compound

This protocol describes the chlorination of the hydroxyl group at the 4-position of the quinazolinone ring.

Reaction:

Experimental Protocol:

-

To a solution of toluene containing 8-nitroquinazolin-4(3H)-one, add triethylamine (TEA).

-

Slowly add phosphorus oxychloride (POCl₃) to the mixture at room temperature.

-

Heat the reaction mixture to 80-100°C and stir for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with toluene.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it with ice water.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

An alternative chlorination can be performed using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Amino-3-nitrobenzoic Acid | C₇H₆N₂O₄ | 182.13 | Yellow solid |

| 8-Nitroquinazolin-4(3H)-one | C₈H₅N₃O₃ | 191.14 | Light yellow to brown solid |

| This compound | C₈H₄ClN₃O₂ | 209.59 | Yellow solid |

Table 2: Reaction Parameters and Yields (Representative)

| Reaction Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-nitrobenzoic Acid | Formamide | 160-170 | 4-6 | ~90 |

| 2 | 8-Nitroquinazolin-4(3H)-one | POCl₃, Et₃N | 80-100 | 3-5 | ~65-75 |

Note: Yields are representative and can vary based on reaction scale and purification methods.

Table 3: Spectroscopic Data (Predicted and Analogous Compounds)

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Mass Spectrum (m/z) |

| 8-Nitroquinazolin-4(3H)-one | Expected signals in the aromatic region (7.5-8.5 ppm) and a broad singlet for the N-H proton (>12 ppm) in DMSO-d₆. | Expected signals for aromatic and carbonyl carbons. | [M+H]⁺: 192.04 |

| This compound | For the analogous 4-chloro-6-nitroquinazoline in DMSO-d₆: 8.78 (s, 1H), 8.54 (d, 1H), 8.39 (s, 1H), 7.87 (d, 1H).[1] | Expected signals in the aromatic region. | [M+H]⁺: 210.00 |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the two-step synthesis.

Role in Drug Discovery

The quinazoline core is a well-established pharmacophore in drug discovery, with several approved drugs targeting a range of diseases, particularly in oncology. The 4-chloro substituent serves as a versatile handle for introducing various nucleophiles, allowing for the generation of diverse libraries of compounds for biological screening. The 8-nitro group can also be a site for chemical modification, for instance, through reduction to an amino group, which can then be further functionalized. Derivatives of similar nitroquinazolines are being investigated for their potential as anticancer agents, highlighting the relevance of this compound as a key intermediate for the synthesis of novel drug candidates.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-8-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-8-nitroquinazoline (CAS No: 19815-18-0). Due to the limited availability of specific experimental data for this particular isomer, this document summarizes the existing information, including predicted values and data from closely related analogs. It is intended to serve as a foundational resource for researchers and scientists engaged in drug discovery and development involving quinazoline-based scaffolds. This guide also outlines general experimental protocols for the characterization of such compounds.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer and antimicrobial properties, have made them a focal point of medicinal chemistry research. The specific substitution pattern on the quinazoline ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This compound is a member of this family, and understanding its fundamental characteristics is crucial for its potential application in drug design and development.

Core Physicochemical Properties

Detailed experimental data for this compound is sparse in publicly available literature. The following table summarizes the available computed and predicted data. For comparative purposes, data for the more extensively studied isomer, 4-Chloro-6-nitroquinazoline, is also included where available, but it is crucial to note that these are distinct compounds with different properties.

| Property | This compound | 4-Chloro-6-nitroquinazoline |

| Molecular Formula | C₈H₄ClN₃O₂[1] | C₈H₄ClN₃O₂[2] |

| Molecular Weight | 209.59 g/mol | 209.59 g/mol [2] |

| CAS Number | 19815-18-0[3] | 19815-16-8[2] |

| Appearance | Not specified | Yellow to orange crystalline solid[2] |

| Melting Point | No data available | No specific value found |

| Boiling Point | No data available | No data available |

| Solubility | No experimental data available | Moderately soluble in organic solvents; sparingly soluble in water[2][4] |

| pKa | No data available | 0.14 ± 0.50 (Predicted)[4] |

| LogP (predicted) | 2.3[1] | 2.19 (Predicted)[5] |

| Topological Polar Surface Area (TPSA) | No data available | 68.92 Ų[5] |

| Hydrogen Bond Acceptors | No data available | 4[5] |

| Hydrogen Bond Donors | No data available | 0[5] |

| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])N=CN=C2Cl[1] | c1cc2c(cc1N(=O)=O)c(Cl)ncn2[2] |

| InChI | InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H[1] | InChI=1/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H[2] |

| InChIKey | YNIKQCKETYIRTH-UHFFFAOYSA-N[1] | LZOSFEDULGODDH-UHFFFAOYSA-N |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general synthetic approach for halo-substituted quinazolines can be inferred from the literature. The synthesis typically involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination.

A recent study detailed the synthesis of acyl hydrazone derivatives from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde, indicating the successful synthesis and utilization of a closely related precursor[6]. The reactivity of the 4-chloro substituent makes it a key handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position to generate libraries of potential drug candidates[7].

The following diagram illustrates a generalized synthetic workflow for a substituted 4-chloroquinazoline.

Caption: Generalized workflow for the synthesis of 4-chloro-nitroquinazolines.

Experimental Protocols

Due to the lack of specific experimental procedures for this compound, this section provides detailed methodologies for key experiments commonly used in the characterization of related quinazoline derivatives. These protocols can be adapted for the analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon NMR spectrum. This may require a larger sample amount and a longer acquisition time.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Analysis: Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

-

Fragmentation Analysis (MS/MS): If required, perform tandem mass spectrometry to obtain structural information from the fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and elemental composition analysis.

The predicted collision cross-section (CCS) values for various adducts of this compound have been calculated and can be a useful reference for ion mobility mass spectrometry[1].

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, buffers at different pH values, organic solvents).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

The following diagram outlines the workflow for solubility determination.

Caption: Experimental workflow for the shake-flask solubility assay.

Biological Activity

While direct biological activity data for this compound is limited, a recent study has explored the antiproliferative activity of its derivatives. Acyl hydrazones synthesized from a 4-chloro-8-nitro-1,2-dihydroquinoline precursor demonstrated cytotoxic effects against human cervical cancer (HeLa) cell lines, with one compound showing an IC₅₀ value of 18.8 μM and inducing apoptosis[6]. This suggests that the 4-chloro-8-nitro quinazoline scaffold could be a valuable starting point for the development of novel anticancer agents. The general class of quinazolines is well-known for its wide range of biological activities, including antimicrobial effects[8].

Conclusion

This compound is a heterocyclic compound of interest in medicinal chemistry. However, there is a notable scarcity of experimental physicochemical data for this specific isomer in the current scientific literature. This guide has compiled the available predicted data and presented general experimental protocols that can be applied to its characterization. Further experimental investigation is required to fully elucidate its properties and potential as a scaffold in drug discovery. The promising biological activity of its derivatives warrants a more in-depth study of this molecule.

References

- 1. PubChemLite - this compound (C8H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 2. CAS 19815-16-8: 4-CHLORO-6-NITROQUINAZOLINE | CymitQuimica [cymitquimica.com]

- 3. 19815-18-0|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-8-nitroquinazoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-8-nitroquinazoline, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, synthesis, physicochemical properties, and its emerging role as a key intermediate in the development of targeted cancer therapeutics.

Chemical Identity and Structure

This compound is a substituted quinazoline with the chemical formula C₈H₄ClN₃O₂. The presence of a chlorine atom at the 4-position makes it a versatile precursor for nucleophilic substitution reactions, while the nitro group at the 8-position influences its electronic properties and potential biological activity.

CAS Number: 19815-18-0

Chemical Structure:

Physicochemical and Predicted Properties

A summary of the key physicochemical properties of this compound is presented below. The data is primarily based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClN₃O₂ | PubChem |

| Molecular Weight | 209.59 g/mol | PubChem |

| Monoisotopic Mass | 208.9992041 Da | PubChem |

| XlogP (predicted) | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 68.9 Ų | ChemScene |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-3-nitrobenzoic acid. The first step involves the formation of the quinazolinone ring system, followed by chlorination.

Step 1: Synthesis of 8-nitroquinazolin-4-ol

The precursor, 8-nitroquinazolin-4-ol, can be synthesized via the Niementowski quinazolinone synthesis. This reaction involves the condensation of an anthranilic acid derivative with formamide.

Experimental Protocol:

-

A mixture of 2-amino-3-nitrobenzoic acid and an excess of formamide is heated.

-

The reaction temperature is maintained, typically between 120-180°C, for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

-

The resulting 8-nitroquinazolin-4-ol is dried before proceeding to the next step.

Step 2: Chlorination of 8-nitroquinazolin-4-ol

The hydroxyl group at the 4-position of 8-nitroquinazolin-4-ol is converted to a chloro group using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

8-nitroquinazolin-4-ol is suspended in an excess of thionyl chloride or phosphorus oxychloride.

-

A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

The mixture is heated to reflux and maintained at this temperature until the reaction is complete, as indicated by TLC.

-

The excess chlorinating agent is removed under reduced pressure.

-

The residue is carefully quenched with ice-water.

-

The precipitated solid, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Role in Drug Discovery and Development

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs that target protein kinases. The 4-anilinoquinazoline moiety, in particular, is a well-established pharmacophore for inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are crucial in cancer cell proliferation and angiogenesis.

Recent research has highlighted the potential of 5-anilinoquinazoline derivatives bearing an 8-nitro group as potent inhibitors of VEGFR-2 tyrosine kinase. This suggests that this compound is a valuable intermediate for the synthesis of novel kinase inhibitors with potential applications in oncology.

VEGFR-2 Kinase Inhibition

A study on novel 5-anilinoquinazoline-8-nitro derivatives demonstrated their potent inhibitory activity against VEGFR-2. The quantitative data for selected compounds from this study are presented below.

| Compound | VEGFR-2 IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) - A549 (Lung Cancer) | Antiproliferative IC₅₀ (µM) - HCT-116 (Colon Cancer) | Antiproliferative IC₅₀ (µM) - MCF-7 (Breast Cancer) |

| 6f | 12.0 | >100 | >100 | >100 |

| 6g | 15.0 | >100 | >100 | >100 |

| 6h | 25.0 | >100 | >100 | >100 |

Data extracted from a study on 5-anilinoquinazoline-8-nitro derivatives, which utilize this compound as a precursor.

Experimental Protocols for Biological Evaluation

The inhibitory activity of compounds against the VEGFR-2 kinase can be determined using an in vitro kinase assay.

Methodology:

-

The kinase reaction is performed in a buffer solution containing VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

-

The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C).

-

The extent of substrate phosphorylation is quantified, typically using an ELISA-based method or a radiometric assay with [γ-³²P]ATP.

-

The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT or SRB assay.

Methodology:

-

Cancer cells (e.g., A549, HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or sulforhodamine B (SRB) is added to each well.

-

For the MTT assay, the resulting formazan crystals are dissolved in a suitable solvent, and the absorbance is measured. For the SRB assay, the protein-bound dye is solubilized, and the absorbance is read.

-

The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Signaling Pathways and Logical Relationships

4-Anilinoquinazoline derivatives are known to exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and angiogenesis. The primary targets are often receptor tyrosine kinases such as EGFR and VEGFR-2.

Inhibition of VEGFR-2 Signaling

The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. 4-Anilino-8-nitroquinazoline derivatives can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain, thereby blocking downstream signaling.

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-anilino-8-nitroquinazoline derivatives.

Inhibition of EGFR Signaling

The epidermal growth factor receptor (EGFR) signaling pathway plays a critical role in the proliferation and survival of many cancer types. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, initiating downstream cascades such as the RAS-RAF-MEK-ERK pathway. 4-Anilinoquinazolines are classic ATP-competitive inhibitors of the EGFR kinase domain.

Caption: General mechanism of EGFR signaling inhibition by 4-anilinoquinazolines.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel anticancer agents. Its utility as a precursor for potent VEGFR-2 inhibitors has been demonstrated, and its structural similarity to known EGFR inhibitors suggests a broader applicability. Further research into the synthesis of diverse derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this quinazoline scaffold. This guide provides a foundational resource for researchers and scientists working in this exciting area of medicinal chemistry.

Spectroscopic and Synthetic Profile of 4-Chloro-8-nitroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4-Chloro-8-nitroquinazoline (CAS Number: 19815-18-0). Due to the limited availability of experimental spectroscopic data in public domains, this document combines predicted data with established experimental protocols to serve as a valuable resource for researchers working with this and related compounds.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a quinazoline core substituted with a chloro group at the 4-position and a nitro group at the 8-position. This substitution pattern significantly influences its chemical reactivity and potential biological activity, making it a molecule of interest in medicinal chemistry and materials science.

| Property | Value |

| Molecular Formula | C₈H₄ClN₃O₂ |

| Molecular Weight | 209.59 g/mol |

| CAS Number | 19815-18-0 |

Synthesis Pathway

A Deep Dive into the Biological Prowess of Quinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, stands as a cornerstone in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities. This technical guide offers an in-depth review of the multifaceted pharmacological landscape of quinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of critical signaling pathways to empower researchers in the ongoing quest for novel therapeutics.

Anticancer Activity: Targeting the Engines of Malignancy

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1][2] Their primary mechanism of action often involves the inhibition of protein kinases, crucial regulators of cellular processes that are frequently dysregulated in cancer.[3][4]

Epidermal Growth Factor Receptor (EGFR) Inhibition

A prominent target for quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[5] Marketed drugs like Gefitinib and Erlotinib are 4-anilinoquinazoline derivatives that competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its signaling cascade.[2][3] Recent research has focused on developing quinazoline derivatives that can overcome resistance mechanisms, such as mutations in the EGFR gene (e.g., T790M).[1]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of this process. Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating significant anti-angiogenic and antiproliferative activities.[4][6]

Other Kinase Targets and Mechanisms

The anticancer activity of quinazolines extends beyond EGFR and VEGFR. They have been shown to inhibit other kinases such as those in the PI3K/AKT/mTOR pathway and cyclin-dependent kinases (CDKs).[7] Furthermore, some derivatives induce apoptosis and disrupt microtubule polymerization, showcasing the diverse mechanisms through which these compounds exert their cytotoxic effects.[8][9]

Table 1: Anticancer Activity of Representative Quinazoline Derivatives

| Compound/Drug | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | EGFR | A549 (Lung) | 0.015 - 0.04 | [7] |

| Erlotinib | EGFR | NCI-H1975 (Lung) | 0.54 | [7] |

| Lapatinib | EGFR/HER2 | SK-Br-3 (Breast) | 0.1 | [2] |

| Compound 32 | Not Specified | A549 (Lung) | 0.02 | [7] |

| Compound 18 | EGFR | NCI-H1975 (Lung) | 0.54 | [7] |

| Compound 19 | EGFR | NCI-H1975 (Lung) | 0.548 | [7] |

| Compound 21 | VEGFR-2 | - | 4.6 | [4][6] |

| Compound 16 | VEGFR-2, FGFR-1, BRAF | - | 0.29, 0.35, 0.47 | [6] |

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Quinazoline and quinazolinone derivatives have demonstrated significant activity against a wide range of bacteria and fungi.[10][11]

The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.[10] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinazoline ring are crucial for their antimicrobial potency. For instance, substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions, can enhance activity.[10][12]

Table 2: Antimicrobial Activity of Representative Quinazoline Derivatives

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| Quinazolinone benzenesulfonamides | Multidrug-resistant bacteria & fungi | MIC | Not specified in abstract | [11] |

| N-hexyl substituted isatin-quinazoline | Gram-positive & Gram-negative bacteria, Fungi | - | Relatively active | [10] |

| Fused pyrazolo/pyridazino-quinazolinones | Gram-negative bacteria | Bacteriostatic | More significant than bactericidal | [10] |

| Indolo[1,2-c]quinazoline derivatives | S. aureus, B. subtilis, S. pyogenes | - | Active | [13] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer. Quinazoline derivatives have been investigated for their anti-inflammatory properties.[14] Some compounds have shown potent activity in preclinical models, suggesting their potential as therapeutic agents for inflammatory disorders.

Experimental Protocols: A Guide to Key Assays

Reproducibility and standardization are paramount in drug discovery research. This section outlines the general methodologies for key experiments cited in the evaluation of quinazoline derivatives.

Synthesis of Quinazoline Derivatives

A common and versatile method for the synthesis of the quinazoline core is the Niementowski reaction.[12]

General Protocol for Niementowski Reaction:

-

Reactants: An appropriately substituted anthranilic acid is reacted with a formamide or an amide.

-

Conditions: The reaction mixture is typically heated at elevated temperatures, often between 130-150 °C. Microwave-assisted synthesis can also be employed to accelerate the reaction.

-

Intermediate: The reaction proceeds through the formation of an o-amidobenzamide intermediate.

-

Cyclization: Subsequent intramolecular cyclization and dehydration yield the 4(3H)-quinazolinone ring system.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Outline:

-

Compound Dilution: Serial twofold dilutions of the quinazoline derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Quinazoline and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The versatility of the quinazoline scaffold allows for extensive structural modifications, enabling the fine-tuning of biological activity and the exploration of new therapeutic targets.[1] Future research will likely focus on the development of highly selective and potent derivatives with improved pharmacokinetic profiles and reduced off-target effects. The application of computational methods, such as molecular docking and simulation studies, will undoubtedly accelerate the design and optimization of the next generation of quinazoline-based drugs.[15] The wealth of information presented in this guide provides a solid foundation for researchers to build upon in their pursuit of innovative medicines to address pressing global health challenges.

References

- 1. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rphsonline.com [rphsonline.com]

- 12. actascientific.com [actascientific.com]

- 13. ujpronline.com [ujpronline.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Nitroquinazoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group onto this scaffold, creating nitroquinazoline derivatives, has given rise to a class of molecules with diverse and potent pharmacological activities. These compounds have garnered significant attention, particularly in oncology, for their ability to modulate key signaling pathways implicated in cancer progression. This technical guide provides an in-depth exploration of the core mechanisms of action of nitroquinazoline compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Core Mechanisms of Action in Oncology

Nitroquinazoline derivatives exert their anticancer effects through multiple mechanisms, primarily by inhibiting key enzymes involved in cell growth, proliferation, and survival. The most well-documented of these are the inhibition of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and the disruption of tubulin polymerization.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Nitroquinazoline derivatives have been extensively developed as potent EGFR tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades, notably the PI3K/Akt and MAPK pathways.

| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| 6c | EGFR | 0.0131 | [1] |

| 8 | EGFR | 0.0095 | [1] |

| 9f | EGFR | 0.0185 | [1] |

| Gefitinib (Reference) | EGFR | 0.199 | [1] |

| Compound 19 | EGFR | 0.0032 | [2] |

| Compound 8 | EGFRwt | 0.0008 | [2] |

| Compound 8 | EGFRT790M/L858R | 0.0027 | [2] |

| Compound 12 | A431 cells | 3.4 | [2] |

| Compound 13 | EGFRwt | 0.00506 | [2] |

| Compound 14d | BaF3-EGFR19del/T790M/C797S | 0.09 | [3] |

| Compound 14d | BaF3-EGFRL858R/T790M/C797S | 0.75 | [3] |

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR kinase.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test nitroquinazoline compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

-

Add the diluted compounds to the wells of the assay plate. Include controls for 100% enzyme activity (DMSO vehicle) and background (no enzyme).

-

Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

-

Add the EGFR enzyme to the wells containing the test compounds.

-

Initiate the kinase reaction by adding the substrate/ATP master mix to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol, which involves a two-step addition of reagents to deplete unused ATP and then convert ADP to ATP for a luciferase-based detection of the generated light signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all other readings.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The VEGFR signaling pathway is a key regulator of angiogenesis.[4] Nitroquinazoline derivatives have been shown to inhibit VEGFR-2, a primary mediator of the angiogenic signal in endothelial cells. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its autophosphorylation and the activation of downstream signaling, particularly the Akt/mTOR/p70s6k pathway, leading to a reduction in endothelial cell proliferation, migration, and survival.[4]

| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| Compound 11d | VEGFR-2 | 5.49 | [4] |

| Compound 6f | VEGFR-2 | 0.012 | [5] |

| Sorafenib (Reference) | VEGFR-2 | - | [5] |

| Vandetanib (Reference) | VEGFR-2 | - | [6] |

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is common in many cancers and is associated with genomic instability. Nitroquinazoline derivatives have been identified as inhibitors of Aurora kinases, particularly Aurora A and B.[7] Inhibition of these kinases disrupts various mitotic processes, such as centrosome separation, spindle assembly, and chromosome segregation, leading to G2/M cell cycle arrest and subsequent apoptosis.[7]

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 6 | Aurora A | Potent Inhibition | [8] |

| BIQO-19 | Aurora A | Effective Inhibition | [7] |

| ENMD-2076 (Reference) | Aurora A | - | [9] |

Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is crucial for the formation of the mitotic spindle during cell division. Some nitroquinazoline derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[10] They often bind to the colchicine-binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.

| Compound ID | Target Cell Line/Activity | IC50 (µM) | Reference |

| Compound 2 | Tubulin Polymerization | 3.16 | [10] |

| Colchicine (Reference) | Tubulin Polymerization | 3.33 | [10] |

| Compound 2 | PC-3 cells | 0.051 | [10] |

| Compound 2 | MCF-7 cells | 0.086 | [10] |

This protocol describes a fluorescence-based assay to measure the effect of compounds on tubulin polymerization in vitro.[11]

-

Reagents and Materials:

-

Lyophilized, high-purity tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (Guanosine triphosphate) solution

-

Glycerol

-

Fluorescent reporter dye (binds to polymerized microtubules)

-

Test nitroquinazoline compound (dissolved in DMSO)

-

Positive controls: Nocodazole (inhibitor), Paclitaxel (enhancer)

-

Pre-warmed (37°C) 96-well, black, clear-bottom plates

-

Temperature-controlled fluorescence plate reader

-

-

Procedure:

-

Prepare 10x stocks of the test compound and controls in General Tubulin Buffer.

-

On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

-

Add 5 µL of the 10x test compound or controls to the appropriate wells of the pre-warmed 96-well plate.

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the pre-warmed (37°C) plate reader.

-

Measure fluorescence intensity every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the Vmax (maximum polymerization rate) and the plateau fluorescence intensity for each condition.

-

Calculate the percentage of inhibition compared to the vehicle control.

-

Determine the IC50 value by plotting the inhibition percentage against a range of compound concentrations.

-

Other Mechanisms of Action

Beyond their well-established roles in oncology, nitroquinazoline compounds have demonstrated potential in other therapeutic areas.

Anti-inflammatory Effects via TNF-α Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Certain nitroquinazoline derivatives have been shown to inhibit TNF-α production. The binding of TNF-α to its receptor (TNFR) can activate downstream signaling pathways, including the NF-κB and JNK cascades, leading to the transcription of inflammatory genes. By inhibiting these pathways, nitroquinazolines can exert anti-inflammatory effects.

Antichagasic Activity

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem in Latin America. Nitroquinazoline derivatives have shown promising activity against T. cruzi. While the exact mechanism is still under investigation, studies suggest that these compounds may target essential parasite enzymes. One proposed mechanism is the inhibition of lysyl-tRNA synthetase 1 (KRS1) in T. cruzi, an enzyme crucial for protein synthesis.[12] Other potential targets include dihydrofolate reductase and pteridine reductase, which are involved in folate metabolism.[13]

Key Experimental Protocols for Mechanistic Studies

Elucidating the precise mechanism of action of a compound requires a suite of robust experimental techniques. Below are protocols for two fundamental assays used in the study of nitroquinazoline compounds.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules, providing a snapshot of pathway activation.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, which is essential for studying compounds that induce cell cycle arrest.

Structure-Activity Relationships (SAR)

The biological activity of nitroquinazoline compounds is highly dependent on their chemical structure. SAR studies have revealed key features that govern their potency and selectivity as kinase inhibitors.

-

Quinazoline Core: The quinazoline ring acts as a scaffold that mimics the adenine portion of ATP, enabling it to fit into the ATP-binding pocket of kinases.

-

4-Anilino Group: The substituent at the 4-position is crucial for affinity and selectivity. For EGFR inhibitors, a 3-chloro-4-fluoroaniline moiety is often found in potent compounds.

-

6- and 7-Positions: These positions are often solvent-exposed and can be modified to improve physicochemical properties, such as solubility and bioavailability, without compromising inhibitory activity. The 6-nitro group itself can be a key feature for binding or serve as a handle for further chemical modification.

-

Substituents on the Anilino Ring: Small, lipophilic groups at the meta-position of the aniline ring generally enhance inhibitory activity.

Conclusion

Nitroquinazoline compounds are a versatile class of molecules with a rich pharmacology, primarily centered on the inhibition of key signaling pathways in cancer. Their ability to target multiple critical nodes in cellular signaling, including receptor tyrosine kinases like EGFR and VEGFR, cell cycle regulators like Aurora kinases, and structural components like tubulin, underscores their therapeutic potential. A thorough understanding of their mechanisms of action, supported by robust quantitative data and detailed experimental validation, is paramount for the continued development and optimization of this promising class of compounds for clinical applications. The information and protocols provided in this guide serve as a comprehensive resource for researchers dedicated to advancing the field of drug discovery and development.

References

- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. mdpi.com [mdpi.com]

- 8. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Anti-trypanosomal quinazolines targeting lysyl-tRNA synthetases show partial efficacy in a mouse model of acute Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-8-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Chloro-8-nitroquinazoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its inferred physicochemical properties based on the known reactivity of the 4-chloroquinazoline scaffold and the behavior of nitroaromatic compounds. Furthermore, this guide presents detailed, standardized experimental protocols for the systematic determination of solubility and stability, in accordance with established pharmaceutical industry guidelines. This information is intended to empower researchers to generate robust and reliable data for this compound of interest.

Introduction

This compound is a heterocyclic organic compound that holds potential as a key intermediate in the synthesis of various biologically active molecules. The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties. The presence of a reactive chloro group at the 4-position and a nitro group at the 8-position suggests that this molecule can serve as a versatile building block for the development of novel therapeutic agents.

A thorough understanding of the solubility and stability of this compound is paramount for its successful application in drug discovery and development. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines the compound's shelf-life, storage conditions, and potential degradation pathways. This guide aims to provide a foundational understanding of these critical parameters and the methodologies to empirically determine them.

Physicochemical Properties

While specific experimental data for this compound is scarce, its chemical structure allows for the prediction of several key physicochemical properties.

| Property | Predicted Value/Characteristic | Source/Justification |

| Molecular Formula | C₈H₄ClN₃O₂ | |

| Molecular Weight | 209.59 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar quinazoline derivatives. |

| pKa | Weakly basic | The quinazoline nitrogens can be protonated. |

| LogP | Moderately lipophilic | The aromatic system and chloro-substituent contribute to lipophilicity. |

Solubility Profile

The solubility of this compound is expected to be low in aqueous media due to its aromatic nature and the presence of a lipophilic chloro group. However, its solubility is likely to be enhanced in organic solvents.

Anticipated Solubility Behavior

-

Aqueous Solubility: Expected to be poor in neutral aqueous solutions. The nitro group, being electron-withdrawing, may slightly increase polarity but is unlikely to significantly enhance water solubility.

-

pH-Dependent Solubility: As a weakly basic compound, the solubility of this compound is expected to increase in acidic solutions due to the protonation of the quinazoline nitrogen atoms, forming a more soluble salt.

-

Organic Solvent Solubility: The compound is anticipated to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, 0.1 M HCl, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column and detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Stability Profile

The stability of this compound is influenced by its chemical structure. The 4-chloro group is a potential site for nucleophilic substitution, and the nitro group can be susceptible to reduction.

Anticipated Stability and Degradation Pathways

-

Hydrolytic Stability: The C4-Cl bond is activated towards nucleophilic attack due to the electron-withdrawing nature of the quinazoline ring nitrogens. Therefore, hydrolysis, particularly at non-neutral pH and elevated temperatures, could lead to the formation of 4-hydroxy-8-nitroquinazoline.

-

Photostability: Nitroaromatic compounds can be susceptible to photodecomposition. Exposure to light, especially UV radiation, may lead to complex degradation pathways.

-

Oxidative Stability: The quinazoline ring is generally stable to oxidation. However, the nitro group can influence the overall electronic properties and reactivity.

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures in the solid state. Elevated temperatures may promote degradation, especially in the presence of moisture.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies are typically conducted according to ICH Q1A(R2) guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A validated stability-indicating HPLC method

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber

Procedure:

-

Acidic Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M HCl.

-

Heat the solution (e.g., at 60 °C) for a defined period.

-

Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

-

Alkaline Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

-

Keep the solution at room temperature or heat gently.

-

Withdraw samples, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add a solution of 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Analyze samples at different time intervals by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80 °C) in a temperature-controlled oven.

-

Analyze the sample at specified time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark.

-

Analyze both the exposed and control samples by HPLC.

-

Conclusion

Tautomerism in Substituted Quinazolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. A critical, yet often nuanced, aspect governing the physicochemical properties, biological activity, and reactivity of substituted quinazolines is the phenomenon of tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibria in substituted quinazolines, with a focus on the prevalent forms and the factors influencing their stability. This document consolidates experimental and computational findings, details analytical methodologies for characterization, and presents quantitative and qualitative data to serve as a vital resource for professionals in drug discovery and development.

Core Principles of Tautomerism in the Quinazoline Ring System

Prototropic tautomerism in substituted quinazolines involves the migration of a proton, leading to the formation of structural isomers that can exist in a dynamic equilibrium. The position of this equilibrium is highly dependent on the substitution pattern on both the benzene and pyrimidine rings, as well as the surrounding chemical environment. The most common forms of tautomerism observed in quinazoline derivatives are lactam-lactim, amino-imino, and thione-thiol equilibria.

Lactam-Lactim Tautomerism in 4(3H)-Quinazolinones

The most extensively studied tautomerism in the quinazoline family is the lactam-lactim equilibrium in 4(3H)-quinazolinones. This involves the interconversion between the amide (lactam) form and the enol (lactim) form.[1][2] In the majority of cases, including the solid state and various solutions, the lactam form is thermodynamically more stable and therefore predominates.[1] The stability of the lactam tautomer is often attributed to its π-electron delocalized system, which imparts a degree of aromatic character.[1]

References

An In-depth Technical Guide to the Potential Biological Targets of 4-Chloro-6-nitroquinazoline and Its Derivatives

Disclaimer: Initial research indicates that the compound of interest is likely 4-Chloro-6-nitroquinazoline , as the majority of scientific literature refers to this isomer rather than 4-Chloro-8-nitroquinazoline. This guide will focus on the biological targets of 4-Chloro-6-nitroquinazoline and its derivatives based on available data.

Introduction

Quinazoline and its derivatives represent a pivotal scaffold in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 4-anilinoquinazoline framework, in particular, is a well-established pharmacophore for the inhibition of protein kinases, leading to the development of several FDA-approved cancer therapies.[3] 4-Chloro-6-nitroquinazoline serves as a crucial intermediate in the synthesis of these bioactive molecules.[4][5][6] The introduction of a nitro group at the 6-position can influence the electronic properties of the quinazoline ring, potentially enhancing its interaction with biological targets and serving as a handle for further chemical modifications.[7] This technical guide elucidates the primary biological target of derivatives synthesized from 4-Chloro-6-nitroquinazoline, presenting quantitative data, experimental methodologies, and relevant signaling pathways.

Primary Biological Target: Epidermal Growth Factor Receptor (EGFR)

The primary biological target identified for derivatives of 4-Chloro-6-nitroquinazoline is the Epidermal Growth Factor Receptor (EGFR) .[7][8] EGFR is a transmembrane tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[9][10] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[10] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, which ultimately promote cell growth and division.[3][4][10]

In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation and tumor growth.[7][8] Therefore, inhibiting EGFR activity is a key strategy in cancer therapy. Derivatives of 4-Chloro-6-nitroquinazoline have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain of the receptor, thereby blocking its signaling function.[7]

Quantitative Data: EGFR Inhibition

Several novel 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their ability to inhibit EGFR. The following table summarizes the in vitro EGFR kinase inhibitory activity (IC50 values) for a selection of these compounds, with the well-known EGFR inhibitor Gefitinib serving as a reference.[7]

| Compound ID | Structure | EGFR IC50 (µM)[7] |

| 6a | Chalcone derivative | 0.0319 |

| 6b | 4-Fluorophenyl chalcone derivative | 0.0342 |

| 6c | 4-Chlorophenyl chalcone derivative | 0.0131 |

| 6d | 4-Nitrophenyl chalcone derivative | 0.0497 |

| 9e | Substituted benzylidene derivative | 0.0267 |

| 9f | 3,4-Dimethoxy benzylidene derivative | 0.0185 |

| Gefitinib | Reference EGFR Inhibitor | 0.199 |

Lower IC50 values indicate greater potency.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of 4-Chloro-6-nitroquinazoline derivatives with their biological target.

This assay quantifies the ability of a test compound to inhibit the phosphorylation activity of the EGFR enzyme.[11]

Objective: To determine the IC50 value of a compound against EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well microplates

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar detection reagent)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compounds.

-

Enzyme Addition: Add the recombinant EGFR enzyme to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

This method is used to determine the effect of a compound on the progression of the cell cycle in cancer cells, such as the HCT-116 human colorectal carcinoma cell line.[1][5]

Objective: To assess if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Materials:

-

HCT-116 cells[12]

-

Culture medium (e.g., McCoy's 5A Medium with 10% FBS)[12]

-

Test compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)[1][5]

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HCT-116 cells in 6-well plates and allow them to attach overnight.[1]

-

Compound Treatment: Treat the cells with the desired concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).[1][13]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine all cells and centrifuge to form a pellet.[1]

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 1 hour.[5]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the pellet in the PI staining solution. Incubate in the dark at 37°C for 30 minutes.[5]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI dye intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.

Visualizations: Pathways and Workflows

The following diagrams were created using the DOT language to illustrate key pathways and experimental workflows.

Caption: EGFR Signaling Cascade.

Caption: EGFR Kinase Inhibition Assay Workflow.

Caption: Cell Cycle Analysis Workflow.

Conclusion

4-Chloro-6-nitroquinazoline is a valuable chemical intermediate for the synthesis of potent anticancer agents. The primary biological target for its 4-anilino derivatives is the Epidermal Growth Factor Receptor (EGFR). By inhibiting the tyrosine kinase activity of EGFR, these compounds can block downstream signaling pathways that are critical for cancer cell proliferation and survival. The quantitative data demonstrate that derivatives of this scaffold can achieve potent EGFR inhibition, in some cases surpassing the activity of established drugs like Gefitinib. The experimental protocols provided herein offer a framework for the continued evaluation and development of novel quinazoline-based EGFR inhibitors for therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 5. 4.8.3. Cell Cycle Analysis by Flow Cytometry (HCT-116 Human Cancer Cell) [bio-protocol.org]

- 6. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. benchchem.com [benchchem.com]

- 12. encodeproject.org [encodeproject.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloroquinazolines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 4-chloroquinazolines. This class of reactions is of significant importance in medicinal chemistry, particularly for the synthesis of 4-aminoquinazoline derivatives, which are key structural motifs in numerous approved and investigational drugs, including the notable anticancer agents gefitinib and erlotinib.[1][2]

The quinazoline scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[3][4] The functionalization at the 4-position of the quinazoline ring through SNAr reactions is a cornerstone for developing potent and selective inhibitors of various kinases, such as epidermal growth factor receptor (EGFR).[1][5]

Overview of the SNAr Reaction on 4-Chloroquinazolines

The nucleophilic aromatic substitution on 4-chloroquinazolines involves the displacement of the chlorine atom at the C4-position by a nucleophile. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C4-position for nucleophilic attack.[6] This reaction is highly regioselective, with nucleophiles preferentially attacking the 4-position over other positions on the quinazoline ring.[7][8][9][10]

A variety of nucleophiles can be employed in these reactions, including primary and secondary amines (aliphatic and aromatic), phenols, and thiols, leading to a diverse array of 4-substituted quinazolines.[1][7]

General Reaction Scheme:

Caption: General SNAr reaction of 4-chloroquinazoline.

Applications in Drug Discovery

The 4-aminoquinazoline scaffold is a key component of several FDA-approved tyrosine kinase inhibitors (TKIs) used in cancer therapy.[1]

-

Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation EGFR inhibitors used in the treatment of non-small cell lung cancer (NSCLC).[5][11][12] Their synthesis heavily relies on the SNAr reaction of a substituted 4-chloroquinazoline with an appropriate aniline derivative.

-

Lapatinib (Tykerb®) is a dual EGFR and HER2 inhibitor.

-

The versatility of the SNAr reaction allows for the creation of large libraries of 4-substituted quinazolines for screening against various biological targets, making it a valuable tool in lead optimization.[13]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the SNAr of 4-chloroquinazolines with different amines.

Table 1: Conventional Heating Methods

| Entry | 4-Chloroquinazoline Derivative | Amine Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chloroquinazoline | Aniline | n-Butanol | - | Reflux | 1.5 | 70 | [14] |

| 2 | 2,4-Dichloro-6,7-dimethoxyquinazoline | Substituted Anilines | Dioxane | DIPEA | 80 | 12 | 60 | [7] |

| 3 | 4-Chloro-6,7-dimethoxyquinazoline | 3-Ethynylaniline | Isopropyl alcohol | - | Reflux | 15 | 90 | [15] |

| 4 | 4-Chloro-6-methyl-quinazolin-2-amine | 3-(Aminomethyl)oxetan-3-amine | EtOH | Et₃N | Reflux | Overnight | 76.7 | [16] |